LogP Differential: 5,8-Dibromooctanoic Acid Exhibits +0.48 Higher Lipophilicity than 6,8-Dibromo Regioisomer
The computed octanol-water partition coefficient (LogP) for 5,8-dibromooctanoic acid is 3.18, compared to 2.70 for the 6,8-dibromo regioisomer (CAS 138152-63-3), representing a +0.48 LogP difference [1]. This difference exceeds 0.3 LogP units, which is generally considered significant for differential organic-phase partitioning, reversed-phase chromatographic retention, and membrane permeability in cell-based assays. The higher LogP of the 5,8-isomer reflects the greater distance between the hydrophilic carboxylate head and the internal bromine, reducing intramolecular hydrogen-bond competition more effectively than in the 6,8-isomer.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 (computed) |
| Comparator Or Baseline | 6,8-Dibromooctanoic acid: LogP = 2.70 (computed) |
| Quantified Difference | ΔLogP = +0.48 (5,8-isomer more lipophilic) |
| Conditions | Calculated values from database entries; both compounds share identical molecular formula C8H14Br2O2 |
Why This Matters
Procurement of the 5,8-isomer can be prioritized when higher organic-phase solubility, stronger reversed-phase retention, or enhanced passive membrane partitioning is experimentally required relative to the 6,8-isomer.
- [1] Molaid. 6,8-Dibromooctanoic acid (CAS 138152-63-3). LogP = 2.7. View Source
